3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is chemically similar to Trazodone EP Impurity I , which suggests it may have similar targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Some related compounds have been found to have neuroprotective and anti-inflammatory properties , suggesting that this compound may also affect these pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some related compounds have shown promising neuroprotective and anti-inflammatory properties , suggesting that this compound may have similar effects.
Biological Activity
The compound 3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and the pyrimidoindole core. While specific synthetic pathways for this exact compound are not extensively documented, related compounds have been synthesized using similar methodologies. For example, derivatives of pyrimido[5,4-b]indoles have been reported to exhibit various biological activities, suggesting that structural modifications can lead to significant changes in activity profiles .
Antimicrobial Activity
Research indicates that derivatives of pyrimido[5,4-b]indoles possess antimicrobial properties. A study screened a library of compounds for their ability to inhibit Salmonella biofilms and identified several promising candidates . Although the specific activity of This compound against biofilms has not been explicitly detailed, its structural similarity to active derivatives suggests potential efficacy.
Antidepressant Properties
Compounds containing piperazine moieties are often investigated for their effects on serotonin receptors. For instance, studies on related piperazine derivatives have shown affinity for serotonin 5-HT1A and 5-HT7 receptors, implicating their role in mood regulation and antidepressant activity . The presence of a chlorophenyl group may enhance this interaction, potentially leading to increased therapeutic effects.
Case Studies
- Salmonella Biofilm Inhibition : A screening study evaluated various compounds for their ability to prevent and eradicate Salmonella biofilms. Among the hits was a derivative closely related to our compound of interest, which demonstrated significant biofilm inhibition without affecting planktonic growth .
- Serotonin Receptor Affinity : Research into piperazine derivatives has highlighted their dual action on serotonin receptors, suggesting that modifications similar to those in our compound could yield enhanced antidepressant effects. For example, one study found that certain piperazine derivatives exhibited equipotent activity at both 5-HT1A and 5-HT7 receptors .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of similar compounds indicate that modifications in the piperazine and pyrimidoindole structures can significantly affect biological activity. For instance:
Compound | Activity (IC50) | Notes |
---|---|---|
Compound A | 2.07 μM | Strong antioxidant activity |
Compound B | 0.05 mg/kg | Anti-inflammatory effects |
Compound C | Not specified | Biofilm inhibition potential |
These findings suggest that This compound could be optimized for specific activities through targeted structural modifications.
Properties
IUPAC Name |
3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c24-17-6-2-4-8-19(17)27-11-13-28(14-12-27)20(30)9-10-29-15-25-21-16-5-1-3-7-18(16)26-22(21)23(29)31/h1-8,15,26H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKXIUFCPMFDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.